3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde
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Overview
Description
3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9Cl2FO2. It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring, along with a benzyl ether group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with 4-fluorobenzyl alcohol in the presence of a base. The reaction is carried out under reflux conditions, often using a solvent such as toluene or dichloromethane. The base, commonly potassium carbonate or sodium hydroxide, facilitates the formation of the benzyl ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzoic acid.
Reduction: 3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde is used in several scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde depends on its application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The molecular targets and pathways involved vary based on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde
- 3,5-Dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde
- 3,5-Dichloro-4-[(4-bromobenzyl)oxy]benzaldehyde
Uniqueness
3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Properties
IUPAC Name |
3,5-dichloro-4-[(4-fluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-12-5-10(7-18)6-13(16)14(12)19-8-9-1-3-11(17)4-2-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTQMLGXHHODHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)C=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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